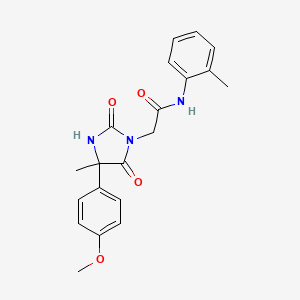![molecular formula C18H29N5O2 B2738382 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone CAS No. 2415502-69-9](/img/structure/B2738382.png)
1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed for various applications, including medical research, drug development, and biochemical studies.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in the production of certain molecules that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It also has a positive effect on glucose metabolism and insulin sensitivity, making it a promising compound for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the research and development of 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone. These include further studies on its mechanism of action and its potential use in the treatment of various diseases. There is also a need for the development of more efficient synthesis methods and the investigation of its potential toxicity and side effects. Additionally, research on the compound's potential use in combination with other drugs and therapies should be explored.
In conclusion, 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone is a synthetic compound that has great potential for scientific research. Its unique properties make it a promising compound for drug development, medical research, and biochemical studies. Further research and development of this compound will undoubtedly lead to new discoveries and advancements in the field of scientific research.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone is a complex process that involves several steps. The synthesis method involves the reaction of azepane with 4-(6-methoxypyrimidin-4-ylamino)piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone has several scientific research applications. It is widely used in drug development and medical research to study the mechanism of action of new drugs. It is also used in biochemical studies to investigate the metabolic pathways of various compounds. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-25-17-12-16(19-14-20-17)21-15-6-10-22(11-7-15)13-18(24)23-8-4-2-3-5-9-23/h12,14-15H,2-11,13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJTXIEJWGKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCN(CC2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2738300.png)
![6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B2738302.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)
![N-ethyl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2738304.png)


![methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2738308.png)



![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)
![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)